molecular formula C14H22ClNO2 B5149066 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine

Cat. No. B5149066
M. Wt: 271.78 g/mol
InChI Key: LHNZQZSTORVGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine, also known as carvedilol, is a beta-blocker medication used in the treatment of various cardiovascular diseases. It was first synthesized in 1987 by the pharmaceutical company Searle and was approved by the FDA in 1995. Carvedilol is a racemic mixture of two enantiomers, R-carvedilol, and S-carvedilol, with the former being the more active form.

Mechanism of Action

Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine reduces the effects of the sympathetic nervous system on the heart and blood vessels, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand. This results in improved cardiac function and decreased workload on the heart.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects in addition to its beta-blocking activity. It has been found to reduce oxidative stress and inflammation in the heart, improve endothelial function, and increase nitric oxide production. Carvedilol has also been shown to have antiproliferative effects on smooth muscle cells, which may contribute to its ability to prevent restenosis after angioplasty.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. Carvedilol is also readily available and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. Carvedilol has a short half-life and may require frequent dosing in experiments. In addition, its non-selective beta-blocking activity may lead to unwanted side effects in some experimental models.

Future Directions

There are several potential future directions for research on N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine. One area of interest is the development of more selective beta-blockers with improved therapeutic efficacy and fewer side effects. Another potential direction is the investigation of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine's effects on other disease states, such as diabetes and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine may improve its bioavailability and therapeutic efficacy.

Synthesis Methods

Carvedilol can be synthesized through a multi-step process starting from 2-chloro-6-methylphenol. The first step involves the conversion of 2-chloro-6-methylphenol to 2-chloro-6-methylphenol ether through an etherification reaction with 2-chloroethyl ethyl ether. The resulting ether is then reacted with 2-(2-bromoethoxy)ethylamine to form the intermediate, 2-(2-(2-chloro-6-methylphenoxy)ethoxy)ethylamine. This intermediate is then reduced with sodium borohydride to yield N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic effects in various cardiovascular diseases, including heart failure, hypertension, and myocardial infarction. It has been shown to improve left ventricular function, reduce mortality, and prevent the progression of heart failure. In addition, N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine has been found to have antioxidant properties and can protect against oxidative stress-induced damage in the heart.

properties

IUPAC Name

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-11(2)16-7-8-17-9-10-18-14-12(3)5-4-6-13(14)15/h4-6,11,16H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNZQZSTORVGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCOCCNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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